2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid
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Overview
Description
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is the Beta-lactamase TEM in Escherichia coli . Beta-lactamase TEM is an enzyme that hydrolyzes the beta-lactam bond in susceptible beta-lactam antibiotics, thus conferring resistance to penicillins and cephalosporins .
Mode of Action
It is known that tem-type beta-lactamases are capable of hydrolyzing cefotaxime and ceftazidime , suggesting that this compound may have a similar mode of action.
Biochemical Pathways
Given its target, it is likely involved in the pathway related to beta-lactam antibiotic resistance .
Result of Action
Given its target, it is likely to confer resistance to certain antibiotics by hydrolyzing the beta-lactam bond in susceptible beta-lactam antibiotics .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives, which are structurally similar to this compound, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Given the observed activities of similar compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of similar compounds, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the desired compound. Common solvents used in this synthesis include ethanol and water, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole compound with distinct chemical properties.
Thiazole-4-carboxylic acid: A related compound with different functional groups.
Uniqueness
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S2/c7-5(12)9-6-8-3(2-13-6)1-4(10)11/h2H,1H2,(H,10,11)(H3,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDKVWEMBRNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=S)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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